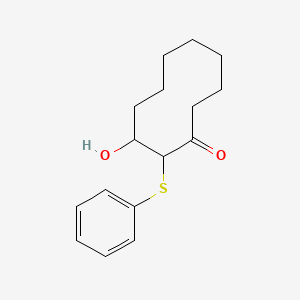
9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a synthetic organic compound characterized by its xanthene core structure, substituted with a 2,4-dichlorophenyl group and three hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenyl acetic acid and resorcinol.
Condensation Reaction: The key step involves a condensation reaction between 2,4-dichlorophenyl acetic acid and resorcinol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This forms the xanthene core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the condensation and hydroxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Fluorescent Probes: Due to its xanthene core, the compound can be used as a fluorescent probe in various chemical assays.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Antioxidant Activity: The hydroxyl groups contribute to its potential as an antioxidant, scavenging free radicals in biological systems.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Diagnostic Agents: Its fluorescent properties make it suitable for use in diagnostic imaging.
Industry
Dye Manufacturing: The compound can be used in the production of dyes and pigments due to its vibrant color properties.
Material Science: It can be incorporated into materials to enhance their optical properties.
Mécanisme D'action
The mechanism by which 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Pathways Involved: It can modulate oxidative stress pathways by scavenging reactive oxygen species (ROS) and inhibiting oxidative enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another xanthene derivative used as a fluorescent dye.
Rhodamine: A xanthene-based compound with applications in fluorescence microscopy.
Eosin: A brominated xanthene dye used in histology.
Uniqueness
Substitution Pattern: The presence of the 2,4-dichlorophenyl group and three hydroxyl groups distinguishes it from other xanthene derivatives.
Chemical Reactivity:
This detailed overview provides a comprehensive understanding of 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one, highlighting its synthesis, chemical behavior, applications, and uniqueness compared to similar compounds
Propriétés
Numéro CAS |
104472-61-9 |
|---|---|
Formule moléculaire |
C19H10Cl2O5 |
Poids moléculaire |
389.2 g/mol |
Nom IUPAC |
9-(2,4-dichlorophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H10Cl2O5/c20-8-1-2-9(12(21)3-8)19-10-4-13(22)15(24)6-17(10)26-18-7-16(25)14(23)5-11(18)19/h1-7,22-24H |
Clé InChI |
MWDJRBHIYJXBMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


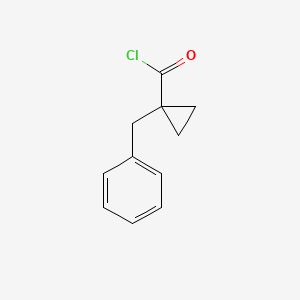
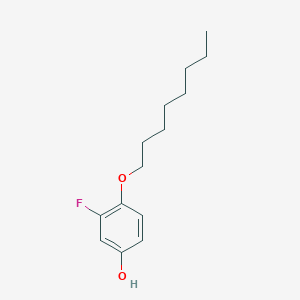
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
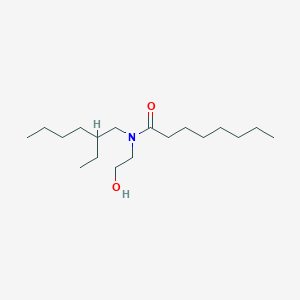
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
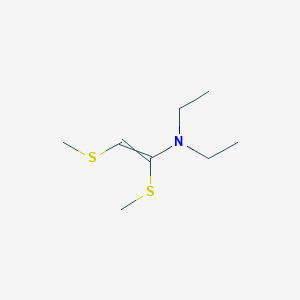
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)

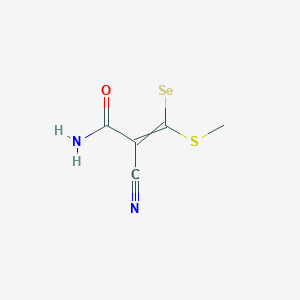
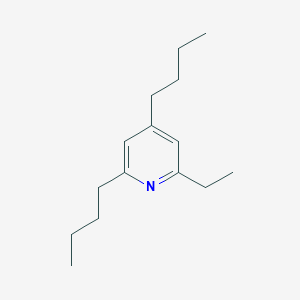
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)
